molecular formula C15H12O3 B8540209 7-Methyl-9H-xanthene-2-carboxylic acid CAS No. 50541-64-5

7-Methyl-9H-xanthene-2-carboxylic acid

Cat. No.: B8540209
CAS No.: 50541-64-5
M. Wt: 240.25 g/mol
InChI Key: BUXQILNYVFRXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-9H-xanthene-2-carboxylic acid is a chemical compound built on the xanthene tricyclic scaffold, a structure of high interest in medicinal chemistry and drug discovery. The xanthene core is recognized as a privileged structure in medicinal chemistry, meaning it is capable of providing high-affinity ligands for multiple biological targets . This carboxylic acid derivative is a valuable building block for synthetic chemistry , enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. The carboxylic acid group allows for further molecular modifications, such as the formation of amides and esters, which are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates . Xanthene derivatives, in general, have been investigated for a wide spectrum of biological activities, including potential neuroprotective, anticancer, anti-inflammatory, and antimicrobial applications . The presence of different substituents on the 9H-xanthene scaffold has a significant impact on the compound's physical, chemical, and biological properties . As such, this compound serves as a key intermediate for researchers exploring new bioactive molecules and developing novel therapeutic agents. Please note: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, or any form of human or animal use.

Properties

CAS No.

50541-64-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

7-methyl-9H-xanthene-2-carboxylic acid

InChI

InChI=1S/C15H12O3/c1-9-2-4-13-11(6-9)8-12-7-10(15(16)17)3-5-14(12)18-13/h2-7H,8H2,1H3,(H,16,17)

InChI Key

BUXQILNYVFRXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Ullmann Aryl Ether Synthesis

The reaction starts with 4-bromoisophthalic acid (1), which undergoes Fisher esterification to yield dimethyl 4-bromoisophthalate (2). This intermediate reacts with 3-methylphenol via Ullmann coupling under alkaline conditions (potassium carbonate, sodium iodide, activated Cu-bronze) in N,N-dimethylformamide (DMF) at reflux temperatures. The product, dimethyl 4-(3-methylphenoxy)isophthalate (3), is isolated through recrystallization or column chromatography.

Reaction Conditions:

  • Solvent: DMF

  • Catalyst: Cu-bronze

  • Temperature: 120–140°C

  • Duration: 4–6 hours

Step 2: Intramolecular Friedel-Crafts Acylation

The diaryl ether intermediate (3) undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). This cyclization forms the xanthone skeleton, yielding methyl 7-methyl-9-oxo-9H-xanthene-2-carboxylate (4). The reaction is conducted in anhydrous dichloromethane or toluene under nitrogen atmosphere to prevent hydrolysis.

Critical Parameters:

  • Catalyst Loading: 1.2 equivalents of AlCl₃

  • Reaction Time: 8–12 hours

  • Yield: 65–75%

Step 3: Alkaline Hydrolysis

The ester group in compound 4 is hydrolyzed to the carboxylic acid using 5M NaOH in a methanol-water mixture (4:1 v/v) at 60–80°C for 6–8 hours. Acidification with HCl precipitates this compound (5), which is purified via recrystallization from ethanol.

Purification Data:

ParameterValue
Solvent Ethanol
Recovery Yield 85–90%
Purity (HPLC) ≥98%

Alternative Pathway: Direct Cyclization of Prefunctionalized Intermediates

An alternative method avoids the Ullmann coupling by utilizing prefunctionalized intermediates. This approach, adapted from Geertsema et al. (2006), involves the direct cyclization of 4-(3-methylphenoxy)isophthalic acid (6) under acidic conditions.

Synthesis of 4-(3-Methylphenoxy)isophthalic Acid

4-Bromoisophthalic acid (1) reacts with 3-methylphenol in DMF with potassium carbonate and Cu-bronze, yielding 4-(3-methylphenoxy)isophthalic acid (6) after alkaline hydrolysis of the ester intermediates.

Cyclization and Decarboxylation

Heating compound 6 in polyphosphoric acid (PPA) at 150°C for 3 hours induces cyclization and simultaneous decarboxylation, directly forming this compound (5). This one-pot method simplifies purification but requires careful temperature control to avoid side reactions.

Comparative Analysis of Methods:

MethodYield (%)Purity (%)Key Advantage
Diaryl Ether Route 7098High regioselectivity
Direct Cyclization 6095Fewer steps

Mechanistic Insights and Optimization

Role of Lewis Acids in Friedel-Crafts Acylation

AlCl₃ facilitates electrophilic aromatic substitution by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the acyl group. Computational studies suggest that the methyl group at position 7 directs cyclization via steric and electronic effects, favoring attack at the ortho position.

Solvent and Temperature Effects

  • DMF vs. Toluene: DMF increases reaction rate but may lead to ester hydrolysis if traces of moisture are present. Toluene offers better stability for acid-sensitive intermediates.

  • Optimal Temperature: 80–100°C balances reaction speed and byproduct formation.

Challenges and Solutions in Large-Scale Synthesis

Byproduct Formation

Isomeric byproducts (e.g., 8-methyl derivatives) arise during cyclization due to competing electrophilic attack positions. Flash chromatography using silica gel and ethyl acetate/hexane (1:3) effectively separates isomers.

Industrial Purification Techniques

  • Continuous Crystallization: Enhances yield by 10–15% compared to batch processes.

  • Membrane Filtration: Removes residual catalysts (e.g., Cu particles) to ppm levels.

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